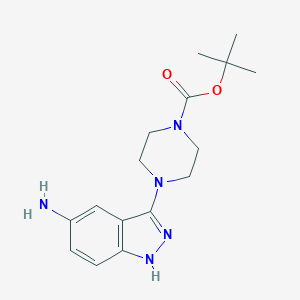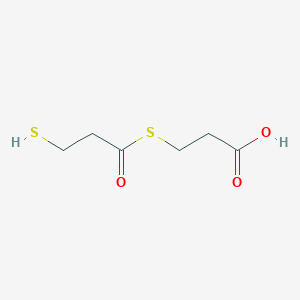
3-((3-Mercaptopropanoyl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Mercaptopropanoyl)thio)propanoic acid is an organosulfur compound with the molecular formula C₆H₁₀O₃S₂. This compound is characterized by the presence of both carboxylic acid and thiol groups, making it a bifunctional molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
3-((3-Mercaptopropanoyl)thio)propanoic acid can be synthesized through the addition of hydrogen sulfide to acrylic acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. The reaction is as follows:
CH2=CHCOOH+H2S→HSCH2CH2COOH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the final product.
化学反应分析
Types of Reactions
3-((3-Mercaptopropanoyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: Alcohols are produced.
Substitution: Thioethers are generated.
科学研究应用
3-((3-Mercaptopropanoyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of glutamate decarboxylase, making it useful in neurological studies.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of hydrophilic gold nanoparticles and as a stabilizer in polymerizations.
作用机制
The mechanism of action of 3-((3-Mercaptopropanoyl)thio)propanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects, making it a valuable tool in neurological research .
相似化合物的比较
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the additional thio group.
Thiolactic acid (2-mercaptopropionic acid): Contains a thiol group but differs in the position of the functional groups.
Uniqueness
3-((3-Mercaptopropanoyl)thio)propanoic acid is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C6H10O3S2 |
|---|---|
分子量 |
194.3 g/mol |
IUPAC 名称 |
3-(3-sulfanylpropanoylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-5(8)2-4-11-6(9)1-3-10/h10H,1-4H2,(H,7,8) |
InChI 键 |
ZAYYIIIGFLODEV-UHFFFAOYSA-N |
规范 SMILES |
C(CS)C(=O)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


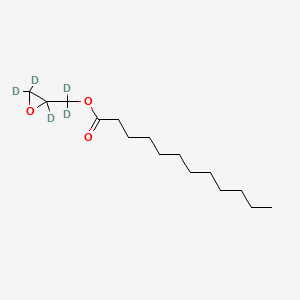

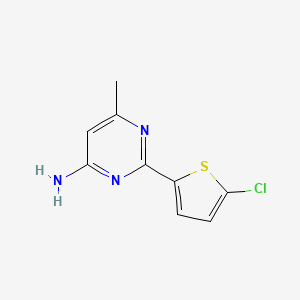
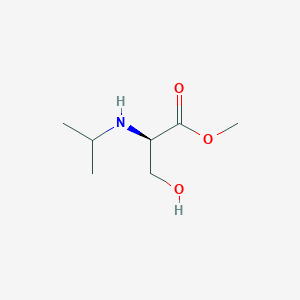
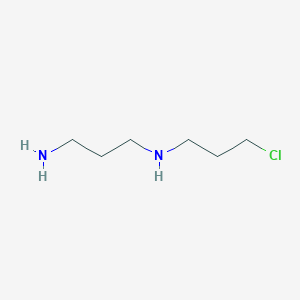

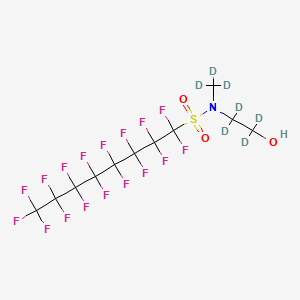


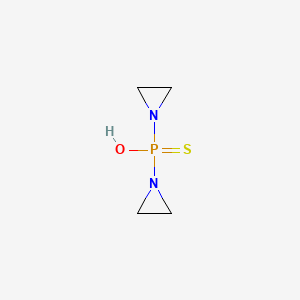

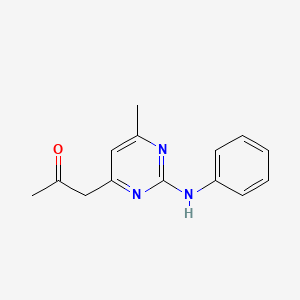
![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
